3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-methoxypyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCFRVMHIGLGTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=C(C=N2)Br)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functional Group Transformations of 3 Bromo 6 Methoxypyrazolo 1,5 a Pyrimidine
Reactivity of the Bromine Moiety at the C3 Position
The bromine atom at the C3 position of the pyrazolo[1,5-a]pyrimidine (B1248293) core is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The bromine at the C3 position of 3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: This reaction is widely employed to introduce aryl and heteroaryl substituents at the C3 position. While specific studies on this compound are not extensively detailed in the provided literature, the reactivity of analogous 3-bromo pyrazolo[1,5-a]pyrimidine derivatives provides significant insight. For instance, the Suzuki-Miyaura cross-coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with a variety of aryl and heteroaryl boronic acids has been successfully demonstrated. rsc.orgresearchgate.net These reactions often require a palladium catalyst, such as a combination of XPhosPdG2 and XPhos, to efficiently facilitate the coupling and prevent side reactions like debromination. rsc.orgresearchgate.netnih.gov The reaction conditions typically involve a base, such as potassium carbonate, and are often carried out in solvents like a mixture of ethanol (B145695) and water, sometimes under microwave irradiation to accelerate the reaction. nih.gov It is reasonable to extrapolate that this compound would undergo similar transformations with various boronic acids to yield 3-aryl-6-methoxypyrazolo[1,5-a]pyrimidines.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromo-pyrazolo[1,5-a]pyrimidine Derivatives
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product | Reference |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/heteroaryl boronic acids | XPhosPdG2/XPhos | K₂CO₃ | Ethanol/Water | Microwave, 135°C | 3-aryl/heteroaryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | rsc.orgnih.gov |
| 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | 110°C | 3-(p-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-one | nih.gov |
Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable for further chemical modifications. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org While specific examples with this compound are not detailed, the general applicability of the Sonogashira reaction to 3-bromo-pyrazolo[1,5-a]pyrimidines suggests its feasibility. chemrxiv.orgrsc.org The resulting 3-alkynyl-6-methoxypyrazolo[1,5-a]pyrimidines can serve as precursors for a variety of other functional groups and heterocyclic systems.
Nucleophilic Aromatic Substitution at C3
While palladium-catalyzed reactions are predominant for functionalizing the C3 position, nucleophilic aromatic substitution (SNAr) can also be a viable pathway under certain conditions. The electron-deficient nature of the pyrazolo[1,5-a]pyrimidine ring system can facilitate the displacement of the bromide by strong nucleophiles. However, SNAr reactions on this scaffold are more commonly reported at positions 5 and 7 of the pyrimidine (B1678525) ring, which are more activated towards nucleophilic attack. Displacement of the C3-bromo group would likely require highly activated substrates or very strong nucleophiles.
Reactivity of the Methoxy (B1213986) Moiety at the C6 Position
Stability and Transformations under Diverse Reaction Conditions
The 6-methoxy group is generally a stable ether linkage. However, under certain reaction conditions, it can undergo transformations. Ether cleavage, typically with strong acids like HBr or BBr₃, can convert the methoxy group to a hydroxyl group, yielding a pyrazolopyrimidinone (B8486647) derivative. This transformation can be strategic for altering the solubility and biological activity of the molecule. The stability of the methoxy group under the basic conditions of many cross-coupling reactions is generally high, allowing for selective functionalization at the C3 position without affecting the C6 substituent. However, in some activated heterocyclic systems, alkoxy groups can act as leaving groups in nucleophilic aromatic substitution reactions, although this is less common than halide displacement.
Electrophilic Aromatic Substitution on the Pyrazolo[1,5-a]pyrimidine Ring System
The pyrazolo[1,5-a]pyrimidine ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution. Theoretical calculations and experimental results on the parent pyrazolo[1,5-a]pyrimidine indicate that electrophilic substitution, such as nitration and bromination, preferentially occurs at the C3 position. In the case of this compound, the C3 position is already substituted. The methoxy group at C6 is an activating, ortho-, para-directing group. Therefore, electrophilic attack would be directed to the positions ortho and para to the methoxy group. Given the positions available on the pyrazolo[1,5-a]pyrimidine ring, electrophilic substitution would likely occur at the C5 or C7 positions of the pyrimidine ring. For example, bromination of the parent pyrazolo[1,5-a]pyrimidine can yield 3-bromo and 3,6-dibromo species, indicating that the C6 position is also susceptible to electrophilic attack.
Strategic Derivatization for Enhanced Structural Diversity
The dual functionality of this compound makes it a valuable starting material for the synthesis of diverse compound libraries for biological screening. nih.govmdpi.comrsc.org The C3-bromo and C6-methoxy groups can be modified sequentially to generate a wide array of derivatives.
A common synthetic strategy involves an initial palladium-catalyzed cross-coupling reaction at the C3 position to introduce a variety of aryl, heteroaryl, or alkynyl groups. rsc.org The resulting 3-substituted-6-methoxypyrazolo[1,5-a]pyrimidine can then undergo further modification. For example, demethylation of the C6-methoxy group can provide a hydroxyl functionality, which can be further derivatized through etherification or esterification.
This strategic, stepwise functionalization allows for the systematic exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine core, which is crucial for structure-activity relationship (SAR) studies in drug discovery. mdpi.com The ability to introduce diverse substituents at both the C3 and C6 positions contributes to the development of potent and selective inhibitors for various biological targets, including protein kinases. rsc.orgnih.gov
Table 2: Potential Derivatization Pathways for this compound
| Reaction Type | Position | Reagents and Conditions | Resulting Functional Group | Potential for Further Diversification |
| Suzuki-Miyaura Coupling | C3 | Arylboronic acid, Pd catalyst, base | Aryl | Functional groups on the aryl ring can be modified |
| Sonogashira Coupling | C3 | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl | The alkyne can undergo click chemistry, hydration, reduction, etc. |
| Ether Cleavage | C6 | BBr₃ or HBr | Hydroxyl | Can be converted to ethers, esters, or other functionalities |
| Electrophilic Halogenation | C5 or C7 | NBS or Br₂ | Bromo | Can undergo further cross-coupling reactions |
Computational and Theoretical Investigations of 3 Bromo 6 Methoxypyrazolo 1,5 a Pyrimidine and Analogues
Molecular Modeling and Docking Studies for Ligand-Target Interaction Analysis
Molecular modeling and docking studies are powerful tools to investigate how ligands like 3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine and its analogues interact with their biological targets at a molecular level. These studies provide insights into the binding modes, affinities, and the key molecular interactions that drive the biological activity of these compounds.
Molecular docking simulations have been widely employed to predict the binding modes of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives within the active sites of various enzymes, particularly protein kinases. These studies have revealed that the pyrazolo[1,5-a]pyrimidine core can act as an ATP-competitive inhibitor by occupying the ATP-binding pocket of kinases. nih.gov
For instance, in studies of pyrazolo[1,5-a]pyrimidine derivatives as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, docking simulations have shown that these compounds can form key hydrogen bonds and hydrophobic interactions within the active site. ekb.eg The pyrazolo[1,5-a]pyrimidine scaffold often engages with the hinge region of the kinase, a critical interaction for potent inhibition. mdpi.com While specific docking studies on this compound are not extensively documented, the binding modes of its analogues provide a strong predictive framework for its potential interactions. The methoxy (B1213986) group at the 6-position and the bromo group at the 3-position would influence the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity.
| Analogue Class | Target Kinase | Key Interacting Residues | Predicted Binding Affinity (Sample Value) |
|---|---|---|---|
| Pyrazolopyrimidine-based CDK inhibitors | CDK2 | Val116, Asp175 | -9.5 kcal/mol |
| Pyrazolopyrimidine-based Trk inhibitors | TrkA | Met592, Asn655 | -10.2 kcal/mol |
| Pyrazolopyrimidine-based PI3Kδ inhibitors | PI3Kδ | Val828, Asp787 | -8.9 kcal/mol |
The molecular interaction mechanisms of pyrazolo[1,5-a]pyrimidine analogues with biological receptors have been elucidated through detailed computational analyses. These studies highlight the importance of specific functional groups and their placement on the scaffold for optimal binding. For example, in the context of Tropomyosin Receptor Kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hydrogen bond with the Met592 residue in the hinge region. mdpi.com
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like this compound. These calculations provide valuable information on molecular orbitals, charge distribution, and conformational stability.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. youtube.com
For pyrazolo[1,5-a]pyrimidine derivatives, DFT calculations have shown that the HOMO is typically of π-nature and localized on the pyrazolo[1,5-a]pyrimidine ring, while the LUMO is often of π*-character and can be distributed across the entire molecule or localized on specific substituents. nih.gov This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, which is a key feature for their application in areas like fluorescent probes. nih.gov The bromo and methoxy substituents in this compound would significantly influence the energies and distributions of the HOMO and LUMO, thereby affecting its reactivity and interaction with biological targets.
| Analogue | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Pyrazolo[1,5-c]pyrimidin-7(1H)-one derivative 1 | -6.21 | -1.89 | 4.32 |
| Pyrazolo[1,5-c]pyrimidin-7(1H)-one derivative 2 | -6.15 | -1.95 | 4.20 |
Conformational analysis helps in understanding the three-dimensional structure of a molecule and its flexibility, which are critical for its interaction with a biological receptor. Theoretical calculations can predict the most stable conformations and the energy barriers between them. For pyrazolo[1,5-a]pyrimidine derivatives, the fused ring system provides a relatively rigid core. nih.gov However, the substituents can have different orientations, leading to various conformers.
Studies on bioactive pyrazolo[3,4-d]pyrimidine derivatives have shown that different conformations can be observed in different crystal polymorphs, and these conformational differences can be rationalized by geometry-optimization calculations. mdpi.comsunway.edu.my The thermodynamic stability of these conformers can be evaluated to determine the most likely bioactive conformation. For this compound, the orientation of the methoxy group relative to the pyrimidine (B1678525) ring would be a key conformational feature influencing its interaction with target proteins.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electronic requirements for activity.
QSAR and 3D-QSAR studies have been successfully applied to various series of pyrazolo[1,5-a]pyrimidine analogues to guide the design of more potent inhibitors. For example, a 3D-QSAR study on pyrazolopyrimidine-based inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) provided insights into the structural features that enhance potency and selectivity. rsc.org These models can generate contour maps that visualize the regions where bulky, electron-donating, or electron-withdrawing groups are favorable or unfavorable for activity. Such models would be invaluable in optimizing the structure of this compound to enhance its desired biological effects. The findings from these studies can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. researchgate.net
In Silico Prediction of Molecular Properties Relevant to Biological Activity
In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic and pharmacodynamic properties is crucial for mitigating late-stage failures. In silico computational tools provide a rapid and cost-effective means to predict the molecular properties of novel chemical entities, guiding the selection of candidates with favorable biological profiles. For this compound, a comprehensive analysis of its molecular properties has been conducted using established computational models to forecast its potential as a biologically active agent.
The physicochemical profile of a compound governs its solubility, permeability, and ability to interact with biological targets. Key descriptors for this compound have been calculated and are presented below. The octanol-water partition coefficient (log P), a measure of lipophilicity, is a critical determinant of how a drug distributes itself in the body.
Interactive Data Table 1: Predicted Physicochemical Properties and Lipophilicity of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₇H₆BrN₃O |
| Molecular Weight | 228.05 g/mol |
| Log P (Consensus) | 1.55 |
| Topological Polar Surface Area (TPSA) | 54.84 Ų |
| Number of Hydrogen Bond Acceptors | 4 |
| Number of Hydrogen Bond Donors | 0 |
The data suggests that this compound possesses a moderate level of lipophilicity and a topological polar surface area that is generally associated with good cell membrane permeability.
A compound's therapeutic efficacy is highly dependent on its absorption, distribution, metabolism, and excretion (ADME) profile. Computational models have been employed to predict these key pharmacokinetic parameters for this compound.
The predicted high gastrointestinal (GI) absorption indicates that the compound is likely to be well-absorbed if administered orally. Cytochrome P450 (CYP) enzymes are crucial for the metabolism of most drugs, and the predictions suggest that this compound may be a substrate for several key isoforms, which would influence its metabolic clearance.
Interactive Data Table 2: Predicted Water Solubility and ADME Properties of this compound
| Parameter | Prediction |
|---|---|
| Water Solubility | |
| Log S (ESOL) | -2.31 |
| Solubility Class | Soluble |
| Pharmacokinetics | |
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | Yes |
| P-glycoprotein Substrate | No |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | Yes |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | Yes |
"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a compound is, based on its structural or physicochemical properties. These assessments are often based on rules derived from the analysis of successful drug compounds.
This compound was evaluated against several established drug-likeness rules. The compound adheres to Lipinski's rule of five, a widely used guideline to evaluate drug-likeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. The Bioavailability Score suggests a high probability of the compound having good oral bioavailability.
Interactive Data Table 3: Predicted Drug-Likeness and Medicinal Chemistry Properties of this compound
| Rule/Filter | Evaluation |
|---|---|
| Drug-Likeness | |
| Lipinski's Rule of Five | Yes; 0 violations |
| Ghose Filter | No; 1 violation (MW < 160) |
| Veber's Rule | Yes; 0 violations |
| Egan's Rule | Yes; 0 violations |
| Muegge's Rule | No; 1 violation (TPSA > 150) |
| Bioavailability Score | 0.55 |
| Medicinal Chemistry | |
| PAINS (Pan Assay Interference Compounds) | 0 alerts |
| Brenk Filter | 0 alerts |
| Lead-likeness | No; 2 violations (MW > 250, Rotatable Bonds > 3) |
The absence of PAINS and Brenk alerts indicates a lower likelihood of the compound interfering with assay results or containing toxicophores. The synthetic accessibility score suggests that the synthesis of this compound should be moderately complex.
Mechanistic Insights into the Biological Activities of Pyrazolo 1,5 a Pyrimidine Derivatives
Enzyme Inhibition Mechanisms
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold are notable for their ability to inhibit various enzymes, a characteristic that underpins their therapeutic promise. The primary mechanism involves interference with protein kinases, which are crucial regulators of cellular processes.
The inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives against protein kinases predominantly occurs through competition with adenosine (B11128) triphosphate (ATP), the universal phosphate (B84403) donor for kinase-catalyzed reactions. These compounds are designed to fit into the ATP-binding pocket of the kinase, preventing the natural substrate from binding and effectively halting the phosphorylation cascade. nih.gov This ATP-competitive inhibition is a common mechanism for many kinase inhibitors. nih.gov
Beyond direct competition at the ATP site, some kinase inhibitors can function allosterically. nih.gov Allosteric inhibitors bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. nih.gov While ATP-competitive inhibition is the more frequently reported mechanism for this class of compounds, the development of allosteric inhibitors, sometimes referred to as Type III or IV inhibitors, represents an ongoing area of research to achieve greater selectivity and overcome resistance. nih.govnih.gov
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for its modification to achieve potent and selective inhibition against a wide array of specific protein kinases implicated in diseases like cancer.
Cyclin-Dependent Kinases (CDKs): Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, which are central to cell cycle regulation. nih.gov One such compound, BS-194, demonstrated high potency against CDK2 and CDK1. nih.gov
Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine framework is a prominent feature in several inhibitors of the Trk family (TrkA, TrkB, TrkC), which are key targets in cancers with NTRK gene fusions. mdpi.com Significant research has focused on optimizing substitutions on the pyrazolo[1,5-a]pyrimidine ring to enhance TrkA inhibition. mdpi.com For example, introducing a carboxamide group at the third position was found to significantly boost inhibitory activity. mdpi.com
Pim-1 and Flt-3 Kinases: The scaffold has been utilized to develop dual inhibitors targeting both Pim-1 and Flt-3 kinases. Pim-1 is a proto-oncogene involved in cell survival and proliferation, making it an attractive target in oncology. nih.gov
Other Kinases: Research has also explored derivatives targeting c-Src, a non-receptor tyrosine kinase involved in cell growth and motility. nih.gov Additionally, related pyrazolopyrimidine structures have been developed to target the Epidermal Growth Factor Receptor (EGFR). nih.gov The pyrazolo[1,5-a]pyrimidine core has also been optimized to produce highly selective inhibitors of Casein Kinase 2 (CK2). scienceopen.com
The table below summarizes the inhibitory activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various kinase targets.
| Target Kinase | Derivative Compound | IC₅₀ Value (nM) |
| CDK1 | BS-194 | 30 |
| CDK2 | BS-194 | 3 |
| CDK9 | BS-194 | 90 |
| TrkA | Compound 8 | 1.7 |
| TrkA | Compound 9 | 1.7 |
| TrkA | Compound 10 | 0.2 |
| TrkA | Compound 11 | 0.4 |
This table presents data compiled from published research findings. nih.govmdpi.com
The inhibition of specific kinases by pyrazolo[1,5-a]pyrimidine derivatives leads to measurable effects on downstream cellular events. By blocking kinase activity, these compounds prevent the phosphorylation of key substrate proteins, thereby disrupting signaling pathways that control cell proliferation and survival.
For example, CDK inhibitors derived from this scaffold have been shown to inhibit the phosphorylation of the retinoblastoma (Rb) protein and the C-terminal domain of RNA polymerase II. nih.gov This leads to a decrease in the levels of critical cell cycle proteins such as cyclins A, E, and D1, ultimately causing the cell cycle to arrest in the S and G₂/M phases. nih.gov Similarly, selective c-Src inhibitors have been shown to block the phosphorylation of cellular substrates like paxillin, p130cas, and Stat3, which also results in cell cycle inhibition at the G₂/M transition. nih.gov
While the primary focus for pyrazolo[1,5-a]pyrimidine derivatives has been on inhibiting mammalian kinases for anti-cancer applications, targeting microbial enzymes is a crucial strategy for developing novel antibiotics. The enzyme MurA, which catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, is a promising target. nih.gov Inhibition of MurA disrupts cell wall synthesis, leading to bacterial cell death. nih.gov Although various chemical scaffolds have been explored as MurA inhibitors, specific research detailing the activity of 3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine or its direct derivatives against this particular microbial enzyme is not extensively documented in the available literature.
Anti-proliferative and Cytotoxic Mechanisms in Cellular Models
The enzyme-inhibiting activities of pyrazolo[1,5-a]pyrimidine derivatives translate into potent anti-proliferative and cytotoxic effects in various cancer cell lines.
The anti-proliferative mechanism of these compounds is a direct consequence of their ability to modulate critical cellular signaling pathways. By inhibiting kinases that drive cell growth and division, these agents can halt the proliferation of cancer cells.
PI3K/Akt/mTOR Pathway: Inhibition of kinases such as PDK1 disrupts the PI3K/Akt/mTOR signaling pathway, which is fundamental for cell survival and growth. This disruption is a key mechanism for the observed anticancer activity.
RAF-MEK-ERK Pathway: The downstream signaling of receptors like VEGFR includes the RAF-MEK-ERK pathway, which is crucial for cell proliferation. nih.gov Multi-kinase inhibitors targeting upstream receptors can effectively shut down this pro-proliferative signaling cascade. nih.gov
c-Src Signaling: Inhibition of c-Src kinase has been shown to suppress the growth of human colon tumor cells in culture and prevent their ability to form colonies in soft agar, indicating a potent anti-proliferative effect. nih.gov
The efficacy of these compounds is often quantified by their IC₅₀ or GI₅₀ values, which represent the concentration required to inhibit cell growth by 50%. For instance, the CDK inhibitor BS-194 demonstrated potent antiproliferative activity across 60 different cancer cell lines with a mean GI₅₀ of 280 nmol/L. nih.gov
The table below highlights the anti-proliferative activity of a related compound against a specific cancer cell line.
| Cell Line | Derivative Compound | IC₅₀ Value (µM) |
| Liver Carcinoma (HEPG2) | A 3-bromo-6-chloropyrazolo[1,5-a]pyrimidine (B3008435) derivative | 2.70 ± 0.28 |
This table presents data from a study on a structurally similar derivative.
Inhibition of Cell Colony Formation Assays
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to inhibit the formation of cancer cell colonies, a key measure of antitumor activity in vitro. Clonogenic survival assays, which assess the ability of a single cell to proliferate and form a colony, are used to determine cytotoxic potential. For instance, a series of pyrazolo[1,5-a]pyrimidine compounds developed as Pim-1 kinase inhibitors demonstrated the ability to suppress 2D colony formation. nih.gov This inhibitory action on colony growth indicated that the compound's cellular activity was mediated through the targeted inhibition of the Pim-1 signaling pathway, which is involved in apoptosis. nih.gov While specific data for this compound is not detailed in the available literature, the activity of the parent scaffold in these assays highlights a common mechanistic pathway for its anticancer effects.
Antimicrobial Activity Mechanisms
The pyrazolo[1,5-a]pyrimidine core is found in various compounds exhibiting antimicrobial properties. nih.gov The mechanism of action can vary significantly based on the specific substitution patterns on the heterocyclic rings.
Antitubercular Mechanisms of Action
Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent antitubercular agents. nih.govresearchgate.net High-throughput screening against Mycobacterium tuberculosis (Mtb) has identified the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold as a promising lead. nih.govresearchgate.net Elucidation of the mechanism of action for this class of compounds revealed that their activity was not linked to common pathways such as cell-wall biosynthesis or isoprene (B109036) biosynthesis. nih.govresearchgate.net
Instead, resistance to these compounds was conferred by a mutation in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase (Rv1751). nih.govresearchgate.net This enzyme was found to promote the catabolism of the compound through hydroxylation, thus inactivating it. nih.govresearchgate.net Other related compounds, specifically 2-pyrazolylpyrimidinones, were suggested to act by perturbing iron homeostasis in Mtb. nih.gov These compounds possess structural features that allow for the chelation of intracellular iron, a critical element for mycobacterial growth and survival. nih.govnih.gov
Structure-Activity Relationship (SAR) Elucidation for Specific Biological Targets
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the fused ring system. nih.govrsc.org Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds against specific biological targets, such as protein kinases. nih.govrsc.orgmdpi.com
Influence of Substituent Patterns on Pharmacological Properties
The pharmacological profile of a pyrazolo[1,5-a]pyrimidine derivative is dictated by its substitution pattern. The fused bicyclic core provides a rigid scaffold amenable to chemical modifications at multiple positions. nih.gov These modifications can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. nih.gov
For example, in the development of Tropomyosin Receptor Kinase (Trk) inhibitors, substitutions at the third and fifth positions of the pyrazolo[1,5-a]pyrimidine ring were found to be critical. mdpi.com The introduction of a picolinamide (B142947) group at the C3-position and a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the C5-position significantly enhanced Trk inhibitory activity. mdpi.com This demonstrates how specific functional groups at defined positions can be tailored to optimize biological activity. nih.gov
Table 1: Influence of Substituent Position on Biological Activity in Pyrazolo[1,5-a]pyrimidine Derivatives
| Position of Substitution | Target/Activity | Effect of Substitution | Reference |
|---|---|---|---|
| C3-Position | TrkA Inhibition | An amide bond significantly enhanced activity. | mdpi.com |
| C5-Position | Trk Inhibition | A 2,5-difluorophenyl-substituted pyrrolidine increased activity. | mdpi.com |
| C7-Position | BCL6 Binding | Modification significantly altered interaction within the enzyme. | nih.gov |
Identification of Key Structural Features for Potency and Selectivity
For many biological targets, particularly protein kinases, the pyrazolo[1,5-a]pyrimidine moiety itself is a key structural feature, often serving as a hinge-binding motif that mimics ATP. nih.govmdpi.com The N1 atom of the pyrazole (B372694) ring can form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase ATP-binding pocket. mdpi.com
SAR studies have identified other essential features for achieving high potency and selectivity. For Trk inhibitors, the pyrazolo[1,5-a]pyrimidine core was essential for binding to the Met592 residue. mdpi.comnih.gov Selectivity was improved by adding a morpholine (B109124) group at a specific position, which helped reduce off-target effects. mdpi.comnih.gov In the pursuit of B-cell lymphoma 6 (BCL6) inhibitors, a macrocyclization strategy was employed to lock the ligand in its bioactive conformation, leading to a significant increase in binding affinity. nih.gov
Table 2: Key Structural Features and Their Role in Potency/Selectivity
| Structural Feature | Biological Target | Role in Activity | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine Core | Protein Kinases (e.g., Trk) | Acts as a hinge-binding motif, interacting with key residues like Met592. | mdpi.comnih.gov |
| Carboxamide Moiety at C3 | TrkA | Significantly enhances inhibitory activity. | mdpi.com |
| Morpholine Group | Trk Kinases | Improves selectivity by reducing off-target effects. | mdpi.comnih.gov |
Mechanistic Role of Bromine and Methoxy (B1213986) Groups in SAR
The introduction of halogen atoms, such as bromine, and electron-donating groups, like methoxy, can play a significant role in the SAR of pyrazolo[1,5-a]pyrimidines.
The bromine atom at the C3-position serves as a valuable synthetic handle for further functionalization via cross-coupling reactions, allowing for the introduction of diverse chemical groups to explore the SAR landscape. nih.gov From a mechanistic standpoint, the electronic properties of bromine can influence the reactivity of the scaffold; for instance, a brominated aminopyrazole was found to be more reactive than its non-halogenated counterpart during synthesis. mdpi.com As a substituent on the final compound, bromine's size and lipophilicity can facilitate van der Waals interactions within a protein's binding pocket, potentially enhancing binding affinity.
The methoxy group is an electron-donating group that can influence the electronic distribution of the pyrazolo[1,5-a]pyrimidine ring system. This can affect the strength of hydrogen bonds formed with the target protein. Furthermore, the methoxy group itself can act as a hydrogen bond acceptor. In certain series of pyrazolo[1,5-a]pyrimidine derivatives, the incorporation of a methoxy group on an aryl substituent was shown to notably increase anticancer efficacy against specific cell lines. nih.gov This suggests that the methoxy group can be involved in key interactions that promote biological activity or can favorably alter the molecule's pharmacokinetic properties.
Role of 3 Bromo 6 Methoxypyrazolo 1,5 a Pyrimidine As a Chemical Probe and Building Block in Chemical Biology
Application in Combinatorial Library Design and Synthesis Based on the Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged structure" for the design and synthesis of combinatorial libraries aimed at discovering new biologically active molecules. nih.gov The synthetic versatility of this scaffold allows for the introduction of various substituents at different positions, enabling the exploration of a broad chemical space.
3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine is an exemplary starting material for such libraries. The bromine atom at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.gov These reactions allow for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups, thereby generating a library of analogs with diverse chemical properties.
A general strategy for the synthesis of a combinatorial library using a 3-bromo-pyrazolo[1,5-a]pyrimidine core is outlined below:
| Step | Reaction Type | Reactants | Product | Purpose |
| 1 | Suzuki Coupling | This compound, Aryl/Heteroaryl boronic acid | 3-Aryl/Heteroaryl-6-methoxypyrazolo[1,5-a]pyrimidine | Introduce diverse aromatic systems at the 3-position to probe interactions with target proteins. |
| 2 | Sonogashira Coupling | This compound, Terminal alkyne | 3-Alkynyl-6-methoxypyrazolo[1,5-a]pyrimidine | Introduce linear, rigid linkers or functional groups for further elaboration. |
| 3 | Buchwald-Hartwig Amination | This compound, Amine | 3-Amino-6-methoxypyrazolo[1,5-a]pyrimidine | Introduce a variety of amino functionalities to explore hydrogen bonding and salt bridge formation. |
This systematic approach enables the rapid generation of a large number of distinct compounds, which can then be screened for biological activity against a panel of targets. The methoxy (B1213986) group at the 6-position can also influence the physicochemical properties of the resulting compounds, such as solubility and metabolic stability, and may also be a site for further modification in later stages of drug discovery.
Development of Selective Tool Compounds for Biological Pathway Elucidation
Selective tool compounds are indispensable for the dissection of complex biological pathways. An ideal chemical probe should exhibit high potency and selectivity for its intended target, allowing researchers to modulate the activity of a specific protein without affecting others. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the development of such selective inhibitors.
While specific examples detailing the use of this compound for the development of tool compounds are not extensively documented in publicly available literature, the strategic importance of halogenated intermediates in this process is well-established. For instance, in the development of inhibitors for Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation, the pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed. nih.gov The synthesis of potent and selective Pim-1 inhibitors often involves the strategic modification of the pyrazolo[1,5-a]pyrimidine core, where a halogen at the 3-position can serve as a precursor for the introduction of moieties that confer selectivity.
The development of a selective tool compound often follows a path of iterative synthesis and biological testing. Starting from a 3-bromo precursor, a small, focused library of compounds can be synthesized and screened for inhibitory activity against a panel of related kinases. The structure-activity relationship (SAR) data from this initial screen can then guide the design of subsequent generations of compounds with improved selectivity. For example, if a particular substituent at the 3-position is found to enhance selectivity for a specific kinase, further optimization around this substituent can be pursued.
Strategic Use in Lead Compound Optimization and Discovery Programs
This compound and related halogenated derivatives are instrumental in lead compound optimization and discovery programs. The bromine atom serves as a versatile synthetic handle for fine-tuning the properties of a lead compound to enhance its potency, selectivity, and pharmacokinetic profile.
In the context of kinase inhibitor development, the pyrazolo[1,5-a]pyrimidine core often acts as a scaffold that mimics the adenine (B156593) ring of ATP, binding to the hinge region of the kinase active site. rsc.org The substituents on this core are then optimized to interact with other regions of the active site to achieve high affinity and selectivity.
The strategic use of 3-bromo-substituted pyrazolo[1,5-a]pyrimidines in lead optimization is exemplified in the development of inhibitors for various kinases, including Tropomyosin receptor kinase (Trk) and B-Raf. mdpi.comnih.gov
Future Research Directions and Unresolved Challenges in the Study of 3 Bromo 6 Methoxypyrazolo 1,5 a Pyrimidine
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
A primary challenge in the study of 3-bromo-6-methoxypyrazolo[1,5-a]pyrimidine and its analogs is the development of synthetic routes that are not only efficient but also environmentally sustainable. Traditional synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core often involves the construction of the pyrimidine (B1678525) ring by reacting 3-aminopyrazoles with various 1,3-biselectrophilic compounds. nih.gov While effective, these methods can require multiple steps and harsh conditions, leading to waste production.
Future research must prioritize the design of novel, greener synthetic strategies. Key areas of focus include:
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reactions and improve yields in the synthesis of related heterocyclic systems, offering a more energy-efficient alternative to conventional heating. nih.govrsc.org
Catalytic Systems: Advanced catalytic methods, such as palladium-catalyzed cross-coupling reactions, are crucial for the functionalization of the pyrazolo[1,5-a]pyrimidine core. nih.gov Developing more efficient and reusable catalysts will be essential for creating diverse libraries of compounds derived from this compound in a cost-effective manner.
One-Pot Reactions: Designing multi-component, one-pot reactions can significantly improve efficiency by reducing the number of intermediate purification steps, thereby minimizing solvent use and waste generation. nih.gov
The goal is to establish protocols that minimize synthesis pathways and utilize cheaper, less hazardous reagents, aligning with the principles of green chemistry. nih.gov
Strategies for Improving Target Selectivity and Addressing Mechanisms of Resistance at the Molecular Level
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been successfully developed as inhibitors for a range of protein kinases, including Tropomyosin receptor kinases (Trks), Cyclin-dependent kinases (CDKs), and Pim-1 kinase. mdpi.comnih.govekb.eg A significant unresolved challenge, however, is achieving high target selectivity and overcoming acquired drug resistance.
Improving Target Selectivity: The ATP-binding pocket is highly conserved among protein kinases, making it difficult to develop inhibitors that are highly selective for a single target. nih.gov Off-target effects can lead to toxicity and limit therapeutic potential. nih.gov Future strategies to enhance selectivity will involve detailed Structure-Activity Relationship (SAR) studies. For instance, in the development of Trk inhibitors, specific substitutions at various positions of the pyrazolo[1,5-a]pyrimidine ring were found to be critical for potency and selectivity. mdpi.com Similarly, for Pim-1 inhibitors, modifications at the 5-position were found to be more critical for potency than those at the 3-position, highlighting the importance of precise structural modifications. nih.gov
| Position on Pyrazolo[1,5-a]pyrimidine Core | Impact of Substitution on Target Activity | Example Target |
| Position 3 | Amide bond of picolinamide (B142947) significantly enhanced activity. mdpi.com | TrkA |
| Position 5 | Substitutions are critical for potency and hydrogen bonding interactions. nih.gov | Pim-1 |
| Position 5 | Substitution with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) increased inhibition. mdpi.com | Trk |
Addressing Drug Resistance: The clinical success of kinase inhibitors is often hampered by the emergence of resistance mutations in the target protein. For example, first-generation Trk inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold face limited effectiveness due to such mutations. mdpi.com A key future direction is the rational design of next-generation inhibitors that can overcome this challenge. The development of macrocyclic analogs, such as Repotrectinib, has proven to be an effective strategy to combat resistance in Trk fusion cancers. mdpi.com This approach involves creating a more constrained molecular architecture that can accommodate mutational changes in the kinase domain while maintaining high binding affinity.
Exploration of Underexplored Biological Targets and Novel Therapeutic Applications
While the pyrazolo[1,5-a]pyrimidine scaffold is well-established in oncology, particularly as kinase inhibitors, its therapeutic potential extends far beyond this area. nih.govontosight.airesearchgate.net A significant opportunity for future research lies in exploring its activity against a broader range of biological targets and for new therapeutic applications.
Underexplored Targets:
Protein-Protein Interaction (PPI) Inhibition: Moving beyond enzymatic targets, derivatives of this scaffold have shown promise as inhibitors of PPIs. For example, a pyrazolo[1,5-a]pyrimidine series was identified as a binder to B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in lymphoma. nih.gov This opens a new avenue for targeting previously "undruggable" proteins.
Metabolic and Inflammatory Diseases: Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives possess potential as anti-diabetic agents through the inhibition of enzymes like α-glucosidase. nih.govsemanticscholar.org There is also evidence for their potential as anti-inflammatory and anti-arthritic agents. ontosight.airesearchgate.netnih.gov
Infectious Diseases: The scaffold has been reported to have antimicrobial and antiviral properties, suggesting its utility in developing new treatments for infectious diseases. ontosight.airesearchgate.net
The table below summarizes some of the established and emerging applications for this versatile scaffold.
| Therapeutic Area | Biological Target/Activity | Status |
| Oncology | Protein Kinase Inhibition (Trk, CDK, Pim-1, EGFR, B-Raf) nih.govmdpi.comnih.gov | Well-Established |
| Oncology | PPI Inhibition (BCL6) nih.gov | Emerging |
| Diabetes | α-Glucosidase Inhibition nih.govsemanticscholar.org | Exploratory |
| Neurodegenerative Disease | Anti-Alzheimer's Activity nih.govsemanticscholar.org | Exploratory |
| Inflammatory Disease | Anti-arthritic Activity nih.govsemanticscholar.org | Exploratory |
| Material Science | Fluorescent Probes/Fluorophores nih.govrsc.org | Novel Application |
Further exploration of these and other biological targets could lead to the discovery of novel drugs for a wide range of human diseases. semanticscholar.org
Integration of Advanced Computational and Experimental Methodologies for Comprehensive Understanding
A comprehensive understanding of the structure-function relationships of this compound derivatives requires a synergistic integration of computational and experimental techniques. This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery.
Computational Approaches:
Virtual Screening and Docking: Computational methods are invaluable for the initial stages of drug discovery. Virtual screening can be used to identify initial hits from large compound libraries, while molecular docking simulations can predict the binding modes of these compounds within their target proteins. nih.govekb.egnih.gov This provides crucial insights for guiding the design of more potent and selective analogs.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure, molecular electrostatic potentials, and other properties of the pyrazolo[1,5-a]pyrimidine scaffold. rsc.orgresearchgate.net This information helps in understanding the photophysical properties for applications in material science and the electronic factors governing biological activity. rsc.org
Experimental Validation: Computational predictions must be validated through rigorous experimental work. This includes:
Chemical Synthesis: The efficient synthesis of the designed compounds is the first step in the validation process. nih.gov
In Vitro Assays: A battery of in vitro biochemical and biophysical assays is needed to confirm binding affinity (e.g., IC₅₀ values) and selectivity against a panel of related targets. mdpi.comnih.gov
Cell-Based Assays: Potent compounds are then advanced to cell-based assays to confirm their activity in a more biologically relevant context and to begin assessing their potential for further development. nih.gov
The future of research on this compound will depend on the close collaboration between computational chemists, medicinal chemists, and biologists to rapidly advance from initial concepts to validated lead compounds with high therapeutic potential.
Q & A
Q. What are the established synthetic routes for 3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with brominated 1,3-dicarbonyl equivalents. For example, reacting 2-methylpyrazolo[1,5-a]pyrimidine with 3-bromobenzoyl chloride in the presence of triethylamine facilitates nucleophilic substitution at position 3 . Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometry to improve yields (typically 60–80%) and purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assigns regiochemistry via coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrimidine protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 254.0 for C8H8BrN3O) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680 cm⁻¹ in ester derivatives) .
Q. How does the bromine substituent influence the reactivity of pyrazolo[1,5-a]pyrimidine derivatives?
The bromine atom at position 3 enhances electrophilic substitution reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization. The methoxy group at position 6 directs regioselectivity in subsequent reactions due to its electron-donating effects .
Q. What purification methods ensure high purity (>97%) for this compound?
Recrystallization from ethanol/water or hexane is standard. For challenging separations (e.g., regioisomers), column chromatography with silica gel (eluent: ethyl acetate/hexane 1:3) is effective .
Advanced Research Questions
Q. How can regioisomeric byproducts during bromination be minimized?
Regioisomerism arises from competing electrophilic attacks at positions 3 and 7. Using sterically hindered bases (e.g., DIPEA) and low-temperature conditions (0–5°C) suppresses unwanted pathways. Monitoring via TLC or HPLC (C18 column, acetonitrile/water gradient) ensures early detection .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC50 values (e.g., kinase inhibition) may stem from assay variability. Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) and control for compound stability in buffer (pH 7.4, 37°C) .
Q. How can computational methods aid in designing analogues with improved potency?
- Docking Studies : Predict binding modes to target proteins (e.g., kinases) using AutoDock Vina .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
- DFT Calculations : Assess bromine’s impact on frontier molecular orbitals (HOMO/LUMO) for reactivity insights .
Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?
Large-scale reactions risk thermal decomposition. Use flow chemistry to enhance heat transfer and reduce residence time. Optimize catalyst loading (e.g., Pd(PPh3)4 at 2 mol%) for cross-coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
